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  • Product: 2-(1,4-dioxepan-6-yl)acetic acid
  • CAS: 1628175-87-0

Core Science & Biosynthesis

Foundational

2-(1,4-dioxepan-6-yl)acetic acid chemical structure and properties

This is an in-depth technical guide on 2-(1,4-dioxepan-6-yl)acetic acid , a specialized heterocyclic building block used in modern drug discovery.[1][2] Structure, Synthesis, and Applications in Medicinal Chemistry Execu...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-(1,4-dioxepan-6-yl)acetic acid , a specialized heterocyclic building block used in modern drug discovery.[1][2]

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2-(1,4-Dioxepan-6-yl)acetic acid (CAS: 1628175-87-0) is a seven-membered heterocyclic carboxylic acid increasingly utilized as a scaffold in medicinal chemistry.[1][2] Unlike its six-membered analog (1,4-dioxane), the 1,4-dioxepane ring offers unique conformational flexibility and spatial projection, making it a valuable bioisostere for cycloheptyl or piperidinyl groups.[1][2] It is primarily employed as a polar, non-aromatic linker or core pharmacophore in the development of inhibitors for targets such as Bcl-2 (anti-apoptotic proteins) and PDE4 (phosphodiesterase 4).[2]

This guide details the physicochemical profile, validated synthetic pathways, and experimental protocols for researchers integrating this moiety into small-molecule libraries.

Chemical Structure & Physicochemical Properties[3][4][5][6]

Structural Analysis

The compound features a 1,4-dioxepane ring—a seven-membered cycle containing two oxygen atoms at positions 1 and 4.[1][2] The acetic acid side chain is attached at position 6, the central carbon of the three-carbon bridge.

  • Conformation: The 1,4-dioxepane ring exists in a dynamic equilibrium, predominantly adopting a twist-chair conformation. This flexibility allows the C6-substituent to adopt pseudo-equatorial or pseudo-axial orientations, facilitating induced-fit binding in protein pockets.[1][2]

  • Electronic Profile: The two ether oxygens increase the polarity (lowering LogP) and hydrogen bond accepting capability (HBA = 2 for ring, +1 for acid) compared to carbocyclic analogs.

Key Properties Table[1][2]
PropertyValue / DescriptionSource/Prediction
IUPAC Name 2-(1,4-Dioxepan-6-yl)acetic acidStandard
CAS Registry Number 1628175-87-0 [1]
Molecular Formula C₇H₁₂O₄Calculated
Molecular Weight 160.17 g/mol Calculated
Physical State White to off-white solidExperimental [2]
Predicted LogP -0.35 ± 0.4ChemAxon/ACD
pKa (Acid) 4.76 ± 0.10Predicted (Carboxyl)
Topological Polar Surface Area (TPSA) 55.8 ŲCalculated
H-Bond Donors / Acceptors 1 / 4Structure

Synthetic Pathways

The synthesis of 2-(1,4-dioxepan-6-yl)acetic acid typically proceeds through the construction of the 7-membered ether ring followed by functional group manipulation.[1] The most robust route utilizes 2-allyl-1,3-propanediol as the key starting material.[1]

Retrosynthetic Analysis

The target molecule can be disconnected at the ether linkages or the side chain.

  • Oxidative Cleavage: The acetic acid group is derived from an allyl group via oxidative cleavage (RuCl₃/NaIO₄).

  • Ring Closure: The 1,4-dioxepane ring is formed via a double Williamson ether synthesis between a 1,3-diol and a 1,2-dihaloethane (or equivalent).

Validated Synthetic Route (The "Allyl Route")

This protocol avoids the use of unstable malonate intermediates and provides high yields of the scaffold.

Synthesis SM1 2-Allyl-1,3-propanediol Inter1 6-Allyl-1,4-dioxepane SM1->Inter1 Cyclization (60-70%) Reagent1 1,2-Dichloroethane NaH, THF/DMF Reagent1->Inter1 Product 2-(1,4-Dioxepan-6-yl)acetic acid Inter1->Product Oxidative Cleavage (75-85%) Reagent2 RuCl3, NaIO4 CCl4/CH3CN/H2O Reagent2->Product

Figure 1: Synthetic pathway for 2-(1,4-dioxepan-6-yl)acetic acid via allyl-precursor cyclization.

Experimental Protocols

Step 1: Synthesis of 6-Allyl-1,4-dioxepane

Objective: Construct the 7-membered ether ring.[1]

Reagents:

  • 2-Allyl-1,3-propanediol (1.0 equiv)[1][2]

  • 1,2-Dichloroethane (1.2 equiv) or Ethylene glycol ditosylate[1][2]

  • Sodium Hydride (NaH, 60% dispersion, 2.5 equiv)[2]

  • Solvent: Anhydrous THF or DMF

Protocol:

  • Activation: To a suspension of NaH (2.5 equiv) in anhydrous THF at 0°C under argon, add a solution of 2-allyl-1,3-propanediol (1.0 equiv) dropwise. Stir for 30 minutes to form the dialkoxide.

  • Cyclization: Add 1,2-dichloroethane (1.2 equiv) dropwise. (Alternatively, use ethylene glycol ditosylate for milder conditions).

  • Reflux: Heat the mixture to reflux (65°C for THF, or 80°C for DMF) for 16–24 hours.

  • Workup: Cool to room temperature. Quench carefully with saturated NH₄Cl solution. Extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Purify the residue by flash column chromatography (Hexanes/EtOAc) to yield 6-allyl-1,4-dioxepane as a colorless oil.

Step 2: Oxidative Cleavage to 2-(1,4-Dioxepan-6-yl)acetic Acid

Objective: Convert the terminal alkene to the carboxylic acid.[1]

Reagents:

  • 6-Allyl-1,4-dioxepane (1.0 equiv)[1][2]

  • Sodium Periodate (NaIO₄, 4.0 equiv)[2]

  • Ruthenium(III) Chloride hydrate (RuCl₃[1][2]·xH₂O, 2-5 mol%)[1]

  • Solvent: CCl₄ : CH₃CN : H₂O (2:2:3)[1][2]

Protocol:

  • Preparation: Dissolve 6-allyl-1,4-dioxepane in the solvent mixture (CCl₄/CH₃CN/H₂O).

  • Oxidation: Add NaIO₄ followed by catalytic RuCl₃. The reaction mixture will turn dark.

  • Stirring: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (stain with KMnO₄).

  • Workup: Dilute with DCM and water. Separate phases. Extract aqueous phase with DCM (3x).

  • Isolation: Dry combined organic layers over MgSO₄ and concentrate in vacuo.

  • Purification: The crude acid can be purified by recrystallization (from ether/hexanes) or column chromatography (DCM/MeOH) to afford 2-(1,4-dioxepan-6-yl)acetic acid .[1][2]

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following expected signals.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 12.10 (s, 1H): Carboxylic acid proton (-COOH ).[1]

  • δ 3.60 - 3.75 (m, 8H): Ring protons.[1] The ethylene bridge (-O-CH₂-CH₂-O-) appears as a singlet or tight multiplet around 3.65 ppm.[1] The protons adjacent to the bridgehead oxygens (-O-CH₂-CH-) appear as multiplets.[1]

  • δ 2.20 (d, J=7.0 Hz, 2H): Methylene protons of the acetic acid side chain (-CH-CH ₂-COOH).[1][2]

  • δ 2.05 (m, 1H): Methine proton at position 6 (ring CH).[2]

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 173.5: Carbonyl carbon (COOH).

  • δ 70.2: Ring carbons (C2, C3 - ethylene bridge).[1][2]

  • δ 68.5: Ring carbons (C5, C7 - adjacent to C6).[1][2]

  • δ 38.1: Side chain methylene (-C H₂-COOH).[1][2]

  • δ 34.2: Ring methine (C6).

Applications in Drug Discovery

Bioisosterism & Scaffold Design

The 1,4-dioxepane ring serves as a hydrophilic spacer that maintains a specific distance between pharmacophores while improving water solubility compared to cycloheptane or phenyl linkers.

  • Bcl-2 Inhibitors: Used as a linker to connect the core scaffold to solubilizing groups (e.g., piperazines), as seen in Patent US 2014/0275082 [3].[2]

  • PDE4 Inhibitors: The ring acts as a solvent-exposed cap that fills hydrophobic pockets without incurring the metabolic liability of aromatic rings [4].

Linker Chemistry (PROTACs)

Due to its flexibility and polarity, the 2-(1,4-dioxepan-6-yl)acetic acid motif is an excellent candidate for PROTAC linkers .[1][2] It provides:

  • Exit Vector: The C6-substitution allows for a defined exit vector perpendicular to the ring plane.

  • Permeability: The ether oxygens modulate the LogD, often improving cell permeability compared to pure PEG chains.

References

  • Chemical Abstracts Service (CAS). Registry Number: 1628175-87-0.[1][2] American Chemical Society.

  • BLD Pharm. Product Datasheet: 2-(1,4-Dioxepan-6-yl)acetic acid. Link

  • Souers, A. J., et al. (2014). Apoptosis-inducing agents for the treatment of cancer and immune system diseases. US Patent 2014/0275082 A1. Link

  • Kalgutkar, A. S., et al. (2004). Medicinal Chemistry of Phosphodiesterase 4 Inhibitors. Expert Opinion on Therapeutic Patents, 14(6), 815-836.[2]

  • Grygorenko, O. O., et al. (2020). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. Link[1]

Sources

Exploratory

An In-Depth Technical Guide to the Conformational Flexibility of 2-(1,4-Dioxepan-6-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract The conformational landscape of a molecule is a critical determinant of its biological activity, influencing how it recognizes and interacts with i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of a molecule is a critical determinant of its biological activity, influencing how it recognizes and interacts with its target.[1][2] This is particularly true for flexible molecules, where the energetic accessibility of different conformations can dictate binding affinity and selectivity. This guide provides a comprehensive technical overview of the conformational flexibility of 2-(1,4-dioxepan-6-yl)acetic acid, a molecule of interest due to its heterocyclic core and potential for diverse biological interactions. We will explore the theoretical underpinnings of its conformational preferences, detail robust experimental and computational methodologies for its analysis, and discuss the implications of its flexibility in the context of drug discovery and design.

Introduction: The Significance of Conformational Flexibility in Drug Design

The "lock and key" model, while a foundational concept, has evolved to recognize the dynamic nature of both ligands and their biological targets.[3] A molecule's ability to adopt various shapes, or conformations, is not a liability but a crucial aspect of its function.[4] For drug candidates, conformational flexibility can:

  • Enhance Target Binding: A flexible ligand can adapt its shape to fit optimally within a binding pocket, maximizing favorable interactions.

  • Influence Bioavailability: The conformation of a molecule can affect its physicochemical properties, such as solubility and membrane permeability.

  • Determine Selectivity: The ability to adopt a specific conformation may allow a molecule to bind preferentially to one target over another.

2-(1,4-Dioxepan-6-yl)acetic acid presents an interesting case study. Its seven-membered 1,4-dioxepane ring is inherently flexible, capable of existing in multiple low-energy conformations.[5][6] The appended acetic acid side chain adds further degrees of rotational freedom. A thorough understanding of this molecule's conformational space is therefore paramount for any rational drug design efforts that utilize this scaffold.

Theoretical Framework: The Conformational Landscape of the 1,4-Dioxepane Ring System

Seven-membered rings, such as 1,4-dioxepane, exhibit a more complex conformational behavior than their five- and six-membered counterparts.[7][8] The primary low-energy conformations are typically variations of the chair (C) and boat (B) forms, with twist-chair (TC) and twist-boat (TB) conformations often representing energy minima or low-energy transition states.[5][9]

The pseudorotational pathways of the 1,4-dioxepane ring involve interconversions between these forms. The presence of two oxygen atoms in the ring influences the torsional barriers and the relative energies of these conformers. For the parent 1,4-dioxepane, theoretical studies have suggested that the twist-chair conformation is the most stable.[5]

The substitution of an acetic acid group at the 6-position introduces additional complexity. The substituent can occupy either an axial-like or equatorial-like position in the various ring conformations. The energetic preference for one over the other will depend on a balance of steric and electronic factors.

Methodologies for Conformational Analysis

A multi-faceted approach, combining computational and experimental techniques, is essential for a comprehensive understanding of the conformational flexibility of 2-(1,4-dioxepan-6-yl)acetic acid.

Computational Approaches

Computational chemistry provides a powerful toolkit for exploring the potential energy surface of a molecule and identifying its stable conformers.[10]

3.1.1. Molecular Mechanics (MM)

  • Rationale: Molecular mechanics methods offer a computationally efficient way to perform a broad conformational search. By using a force field (e.g., MMFF94, OPLS3e), we can rapidly calculate the energies of thousands of potential conformations.

  • Protocol:

    • Initial Structure Generation: Generate a 3D structure of 2-(1,4-dioxepan-6-yl)acetic acid.

    • Conformational Search: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo, LowModeMD) to explore the rotational space of all single bonds.

    • Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum.

    • Clustering and Ranking: The resulting conformers are clustered based on RMSD and ranked by their relative energies.

3.1.2. Density Functional Theory (DFT)

  • Rationale: DFT provides a more accurate quantum mechanical description of the electronic structure, leading to more reliable relative energies and geometries for the low-energy conformers identified by molecular mechanics.

  • Protocol:

    • Selection of Conformers: Take the lowest energy conformers (e.g., within 5-10 kcal/mol of the global minimum) from the molecular mechanics search.

    • Geometry Optimization: Perform a full geometry optimization for each selected conformer using a suitable functional and basis set (e.g., B3LYP/6-31G* or higher).

    • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

    • Solvation Modeling: To simulate a more biologically relevant environment, implicit solvation models (e.g., PCM, SMD) can be applied.

Workflow for Computational Conformational Analysis

G cluster_MM Molecular Mechanics (Broad Search) cluster_DFT Density Functional Theory (Refinement) MM_Start Initial 3D Structure Conf_Search Conformational Search (e.g., Monte Carlo) MM_Start->Conf_Search MM_Min Energy Minimization Conf_Search->MM_Min MM_Rank Cluster and Rank by Energy MM_Min->MM_Rank DFT_Select Select Low-Energy Conformers MM_Rank->DFT_Select Top Conformers DFT_Opt Geometry Optimization (e.g., B3LYP/6-31G*) DFT_Select->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Solvation Solvation Modeling (Optional) Freq_Calc->Solvation Final_Energies Final_Energies Solvation->Final_Energies Final Relative Energies and Geometries G TC Twist-Chair (TC) TB Twist-Boat (TB) TC->TB ΔE C Chair (C) TC->C ΔE B Boat (B) TB->B ΔE C->B ΔE

Sources

Protocols & Analytical Methods

Method

Application Note: Reaction Conditions for Cyclization of 1,4-Dioxepane Rings

This Application Note provides a comprehensive technical guide for the synthesis of 1,4-dioxepane rings, addressing the thermodynamic and kinetic challenges associated with forming 7-membered heterocycles. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 1,4-dioxepane rings, addressing the thermodynamic and kinetic challenges associated with forming 7-membered heterocycles.

Executive Summary & Strategic Analysis

The 1,4-dioxepane ring system (a 7-membered heterocycle with oxygens at positions 1 and 4) represents a significant synthetic challenge due to unfavorable entropic and enthalpic factors. Unlike 5- or 6-membered rings (tetrahydrofurans, tetrahydropyrans), 7-membered rings suffer from significant transannular strain and a lower probability of chain-end encounter (entropy of activation).

Successful cyclization requires strategies that overcome these barriers:

  • Kinetic Control (RCM): Utilizing high-activity catalysts to drive ring closure via alkene metathesis, often forming a 1,4-dioxep-5-ene intermediate.

  • Thermodynamic Manipulation (Williamson): Using high-dilution techniques to favor intramolecular

    
     substitution over intermolecular oligomerization.
    
  • Convergent Annulation: Employing transition metal catalysis (e.g., Au, Ru) to assemble the ring from smaller fragments (e.g., [4+3] cycloaddition).

Strategic Approaches & Mechanisms

Ring-Closing Metathesis (RCM)

RCM is currently the most robust method for generating the 1,4-dioxepane core. The reaction typically involves the cyclization of a bis-allyl ether precursor to form a 1,4-dioxep-5-ene, which can be subsequently hydrogenated.

Mechanism: The ruthenium carbene (Grubbs catalyst) initiates the reaction by coordinating with one alkene, releasing a phosphine or hemilabile ligand. The formation of a metallacyclobutane intermediate is followed by the release of ethylene (driving force) and the formation of the cyclic alkene.

Intramolecular Williamson Ether Synthesis

This classical approach relies on the displacement of a leaving group (halide or sulfonate) by an alkoxide 3-carbons away.

  • Precursor: 2-(3-halopropoxy)ethanol derivatives.

  • Critical Factor: High Dilution . Intermolecular reaction rates scale with

    
    , while intramolecular rates scale with 
    
    
    
    . Low concentrations (<0.01 M) are essential to suppress polymerization.

Detailed Experimental Protocols

Protocol A: Ring-Closing Metathesis (RCM) for 1,4-Dioxep-5-enes

Primary Method for Functionalized Scaffolds

Reagents:

  • Substrate: 1,2-Bis(allyloxy)ethane (or substituted derivative).

  • Catalyst: Grubbs 2nd Generation Catalyst (G-II).

  • Solvent: Anhydrous Dichloromethane (DCM) (Degassed).

Procedure:

  • Precursor Preparation: Dissolve the diol (1.0 equiv) in THF. Add NaH (2.2 equiv) at 0°C. After 30 min, add allyl bromide (2.5 equiv) and warm to RT. Stir 12h. Quench and purify to obtain the bis-allyl ether.

  • Degassing: Degas anhydrous DCM (0.01 M concentration relative to substrate) by sparging with Argon for 15 minutes. Note: Oxygen poisons the ruthenium carbene.

  • Catalyst Addition: Dissolve Grubbs II catalyst (2–5 mol%) in a minimal amount of degassed DCM. Add this solution to the substrate solution under Argon.

  • Cyclization: Heat the reaction to reflux (40°C) for 2–4 hours.

    • Monitoring: Monitor by TLC or GC-MS for the disappearance of the starting diene and appearance of the cyclic olefin.

  • Quenching: Add ethyl vinyl ether (50 equiv relative to catalyst) and stir for 30 minutes to deactivate the Ru-carbene.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

Optimization Table: Solvent & Catalyst Effects

ParameterConditionOutcomeNotes
Solvent DCM (0.005 M)High Yield (>85%)Standard condition; easy workup.
Solvent Toluene (110°C)Modest Yield (60%)Higher temp can degrade sensitive substrates; promotes isomerization.
Catalyst Grubbs ILower Yield (40-50%)Less active; requires strictly inert conditions.
Catalyst Grubbs IIOptimal Yield (>85%)High tolerance for functional groups (esters, amides).
Additive Ti(OiPr)4Prevents ChelationUse if substrate has free amines or Lewis basic sites.
Protocol B: Intramolecular Williamson Cyclization

Method for Saturated, Unsubstituted Scaffolds

Reagents:

  • Substrate: 2-(3-chloropropoxy)ethanol.

  • Base: Sodium Hydride (NaH, 60% dispersion).

  • Solvent: THF (High Dilution).

Procedure:

  • Setup: Flame-dry a 1L round-bottom flask (for 1g scale to ensure dilution).

  • Base Suspension: Suspend NaH (1.5 equiv) in anhydrous THF.

  • Slow Addition: Dissolve the chloro-alcohol substrate in THF. Add this solution to the NaH suspension dropwise over 4–6 hours using a syringe pump.

    • Rationale: Keeping the instantaneous concentration of the alkoxide low minimizes intermolecular coupling.

  • Reaction: Heat to reflux (66°C) for 12–18 hours.

  • Workup: Cool to 0°C. Quench carefully with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Distillation is often preferred for simple 1,4-dioxepanes due to volatility.

Visualized Pathways

Comparative Mechanistic Pathways

The following diagram contrasts the RCM and Williamson pathways, highlighting the critical intermediate states.

DioxepaneSynthesis Start_RCM Bis-allyl Ether (Precursor) Ru_Coord Ru-Alkene Coordination Start_RCM->Ru_Coord Grubbs II Metalla Metallacyclobutane Intermediate Ru_Coord->Metalla -PCy3 Product_RCM 1,4-Dioxep-5-ene Metalla->Product_RCM -Ethylene (Entropic Driver) Start_Will Halo-Alcohol (Cl-C-C-C-O-C-C-OH) Alkoxide Alkoxide Ion (High Dilution) Start_Will->Alkoxide NaH, THF Alkoxide->Alkoxide Intermolecular Side Rxn (Oligomer) Transition 7-endo-tet Transition State Alkoxide->Transition Slow Addition Product_Will 1,4-Dioxepane Transition->Product_Will Intramolecular SN2

Caption: Comparative logic flow for RCM (Kinetic drive via ethylene release) vs. Williamson Ether Synthesis (Thermodynamic drive requiring high dilution).

Troubleshooting & Critical Parameters

Concentration is King

For Williamson synthesis , the "Ruggli-Ziegler dilution principle" is paramount.

  • Protocol: Operate at concentrations

    
    .
    
  • Symptom of Failure: Formation of viscous oil or polymer gum instead of a distillable liquid indicates intermolecular polymerization.

Catalyst Poisoning (RCM)

Ruthenium carbenes are robust but can be deactivated by:

  • Basic Amines: If the substrate contains a basic nitrogen, convert it to a carbamate (Boc/Cbz) or add a Lewis acid (Ti(OiPr)4) to sequester the amine.

  • Sterics: 1,4-dioxepane formation involves a medium-sized ring. If the allyl arms are heavily substituted near the reaction site, the rate of ring closure drops significantly.

Stereochemical Considerations

In the [4+3] Annulation (e.g., Gold-catalyzed reaction of epoxides with propargyl esters), the stereochemistry of the epoxide is generally conserved. This allows for the synthesis of chiral 1,4-dioxepanes from enantiopure epoxides.[1]

References

  • Ring-Closing Metathesis in the Synthesis of Large and Medium-Sized Oxacycles. Journal of Organic Chemistry. [Link][1]

  • Synthesis of 1,4-Dioxanes and 1,4-Dioxepanes via Organocatalyzed Electrochemical Dehydrogenative Annulation. ResearchGate. [Link]

  • Gold-Catalyzed [4+3]-Annulation Reactions for the Construction of 1,4-Dioxepane Cores. ChemInform. [Link]

  • Photolytic amino etherification... synthesis of 1,4-dioxepane. Green Chemistry. [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of 1,4-Dioxepane-6-Acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1,4-Dioxepane-6-acetic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development as a scaffold or...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxepane-6-acetic acid is a heterocyclic compound with potential applications in medicinal chemistry and drug development as a scaffold or building block for more complex molecules. Its seven-membered ring containing two oxygen atoms, combined with the acetic acid functional group, offers a unique combination of hydrophilicity and structural rigidity. This document provides a comprehensive guide to the plausible synthetic patent procedures for 1,4-dioxepane-6-acetic acid, grounded in established chemical principles. As no direct patented synthesis for this specific molecule has been identified in the public domain, this guide presents detailed protocols for two logical synthetic pathways, along with alternative strategies for the formation of the core 1,4-dioxepane ring system. The methodologies are designed to be robust and adaptable for laboratory-scale synthesis.

Strategic Overview of Synthetic Pathways

The synthesis of 1,4-dioxepane-6-acetic acid can be approached from several angles. The choice of a specific route will depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield. Two primary strategies are detailed below, each commencing from a key intermediate: a ketone or an alcohol derivative of the 1,4-dioxepane core.

G cluster_0 Synthetic Strategies cluster_1 Pathway 1: Ketone Route cluster_2 Pathway 2: Alcohol Route start Key Intermediates ketone 1,4-Dioxepan-6-one start->ketone alcohol (1,4-Dioxepan-6-yl)methanol start->alcohol hwe Horner-Wadsworth-Emmons Reaction ketone->hwe Chain Elongation reduction_hydrolysis Reduction & Hydrolysis hwe->reduction_hydrolysis target 1,4-Dioxepane-6-acetic acid reduction_hydrolysis->target to_nitrile Conversion to Nitrile alcohol->to_nitrile oxidation Direct Oxidation alcohol->oxidation nitrile_hydrolysis Nitrile Hydrolysis to_nitrile->nitrile_hydrolysis oxidation->target nitrile_hydrolysis->target

Caption: Overview of the two primary synthetic pathways to 1,4-dioxepane-6-acetic acid.

Pathway 1: Synthesis via 1,4-Dioxepan-6-one Intermediate

This pathway is advantageous due to the reported methods for the synthesis of the key ketone intermediate, 1,4-dioxepan-6-one. The subsequent steps involve well-established olefination and reduction reactions.

Step 1.1: Synthesis of 1,4-Dioxepan-6-one

The synthesis of 1,4-dioxepan-6-one can be achieved through a Williamson etherification followed by an oxidation step.[1]

Protocol:

  • Etherification: To a solution of a suitable diol, such as 2-butene-1,4-diol, in a polar aprotic solvent like DMF, add a strong base (e.g., NaH) portion-wise at 0 °C. After the evolution of hydrogen ceases, add 3-chloro-2-(chloromethyl)prop-1-ene.[1] Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: The resulting diene is then subjected to oxidation to form the ketone. A Katsuki-Sharpless oxidation or ozonolysis followed by a reductive work-up can be employed.[1]

  • Purification: The crude 1,4-dioxepan-6-one is purified by column chromatography on silica gel.

Expertise & Experience: The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the diol, minimizing side reactions. The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[2]

Step 1.2: Horner-Wadsworth-Emmons Reaction

This reaction extends the carbon chain from the ketone to form an α,β-unsaturated ester.[3][4]

Protocol:

  • Phosphonate Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve triethyl phosphonoacetate in anhydrous THF. Cool the solution to 0 °C and add a strong base, such as sodium hydride (60% dispersion in mineral oil), portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes to ensure complete formation of the phosphonate anion.

  • Reaction with Ketone: Cool the solution of the phosphonate anion back to 0 °C and add a solution of 1,4-dioxepan-6-one in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ethyl (1,4-dioxepan-6-ylidene)acetate by column chromatography on silica gel.

Trustworthiness: The Horner-Wadsworth-Emmons reaction is highly reliable for the synthesis of E-alkenes from aldehydes and ketones. The use of a stabilized phosphonate ylide, such as that derived from triethyl phosphonoacetate, ensures good yields and selectivity.

Step 1.3: Catalytic Hydrogenation and Ester Hydrolysis

This two-step sequence first reduces the double bond and then hydrolyzes the ester to the final carboxylic acid.

Protocol:

  • Hydrogenation: Dissolve the purified ethyl (1,4-dioxepan-6-ylidene)acetate in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10 wt. %). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring. The reaction is typically complete within 2-6 hours.[5]

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and wash the pad with the reaction solvent.

  • Hydrolysis: Concentrate the filtrate to obtain the crude ethyl 1,4-dioxepane-6-acetate. Dissolve this crude ester in a mixture of ethanol and water. Add an excess of a base, such as sodium hydroxide or lithium hydroxide, and heat the mixture to reflux for 2-4 hours.[6][7][8]

  • Acidification and Extraction: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexanes to remove any non-acidic impurities. Acidify the aqueous layer to pH 2-3 with a strong acid (e.g., 1M HCl). Extract the desired carboxylic acid with ethyl acetate.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,4-dioxepane-6-acetic acid. Further purification can be achieved by recrystallization if necessary.

Quantitative Data Summary (Pathway 1):

StepReactionKey ReagentsTypical Yield
1.1Synthesis of 1,4-Dioxepan-6-oneNaH, 3-chloro-2-(chloromethyl)prop-1-ene40-60%
1.2Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaH70-90%
1.3Hydrogenation & HydrolysisH₂, Pd/C; NaOH85-95%

Pathway 2: Synthesis via (1,4-Dioxepan-6-yl)methanol Intermediate

This alternative pathway utilizes the corresponding alcohol as the key intermediate, which can be either synthesized or potentially procured commercially.[9]

Step 2.1: Synthesis of (1,4-Dioxepan-6-yl)methanol

This intermediate can be prepared by the reduction of 1,4-dioxepan-6-one.

Protocol:

  • Reduction: Dissolve 1,4-dioxepan-6-one in a suitable protic solvent like methanol or ethanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to pH ~5. Remove the bulk of the solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (1,4-dioxepan-6-yl)methanol. Purify by column chromatography.

Option A: Two-Step Conversion via Nitrile Intermediate

This classic chain-extension method involves the conversion of the alcohol to a nitrile, followed by hydrolysis.

The alcohol is first converted to a good leaving group (e.g., a tosylate) and then displaced by a cyanide nucleophile.[10]

Protocol:

  • Tosylation: Dissolve (1,4-dioxepan-6-yl)methanol in anhydrous pyridine or dichloromethane. Cool to 0 °C and add p-toluenesulfonyl chloride (TsCl). Stir at this temperature for 30 minutes and then at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate and concentrate to give the crude tosylate.

  • Cyanation: Dissolve the crude tosylate in a polar aprotic solvent such as DMSO or DMF. Add sodium cyanide (NaCN) and heat the mixture to 60-80 °C for several hours.[10]

  • Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layers with brine, dry, and concentrate. Purify the resulting nitrile by column chromatography.

The nitrile is hydrolyzed under acidic or basic conditions to yield the carboxylic acid.[11][12][13]

Protocol:

  • Hydrolysis: To the purified nitrile, add an excess of aqueous sodium hydroxide (e.g., 6M NaOH) or sulfuric acid (e.g., 6M H₂SO₄). Heat the mixture to reflux for 6-12 hours.

  • Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous solution with ethyl acetate.

  • Work-up (Acidic Hydrolysis): Cool the reaction mixture and pour it onto ice. Extract the product with a suitable organic solvent.

  • Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to afford 1,4-dioxepane-6-acetic acid.

Option B: Direct Oxidation of Alcohol to Carboxylic Acid

A more direct route involves the one-step oxidation of the primary alcohol to the carboxylic acid. The TEMPO-catalyzed oxidation is a mild and efficient method.[14][15][16][17][18]

Protocol:

  • Reaction Setup: In a flask equipped with a mechanical stirrer, dissolve (1,4-dioxepan-6-yl)methanol in a mixture of acetonitrile and a phosphate buffer (pH 6.7). Add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (catalytic amount, e.g., 1 mol%) and sodium chlorite (NaClO₂).

  • Oxidation: To the stirred solution, add a dilute aqueous solution of sodium hypochlorite (bleach) dropwise. Maintain the temperature at or below 35 °C. The reaction is typically exothermic.

  • Monitoring and Quenching: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up and Purification: Acidify the mixture to pH 3-4 with dilute HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Quantitative Data Summary (Pathway 2):

StepReactionKey ReagentsTypical Yield
2.1Reduction of KetoneNaBH₄90-98%
2.2aAlcohol to NitrileTsCl, NaCN60-80% (2 steps)
2.3aNitrile HydrolysisNaOH or H₂SO₄70-90%
2.2bDirect OxidationTEMPO, NaClO₂, NaOCl80-95%

Alternative Strategies for 1,4-Dioxepane Ring Synthesis

The core 1,4-dioxepane ring can be constructed through various other patented and literature methods, which can then be functionalized to lead to the target molecule.

Williamson Ether Synthesis

A classical approach involving the reaction of a diol with a dihalide.[2][19][20][21][22]

G diol HO-(CH₂)₂-O-(CH₂)₂-OH (Diethylene Glycol) base Base (e.g., NaH) dihalide X-CH₂-CH(R)-CH₂-X dioxepane Substituted 1,4-Dioxepane base->dioxepane Intramolecular Cyclization

Caption: Williamson ether synthesis for 1,4-dioxepane ring formation.

Ring-Closing Metathesis (RCM)

A powerful method for the formation of cyclic ethers from acyclic diene precursors using ruthenium-based catalysts.[23][24]

G diene Allyl-O-(CH₂)₂-O-Allyl catalyst Grubbs' Catalyst rcm_product Unsaturated 1,4-Dioxepane catalyst->rcm_product RCM ethylene Ethylene (byproduct)

Caption: Ring-closing metathesis approach to the 1,4-dioxepane core.

Conclusion

The synthesis of 1,4-dioxepane-6-acetic acid, while not explicitly detailed in patent literature, is readily achievable through logical and well-precedented synthetic transformations. The two primary pathways presented, starting from either 1,4-dioxepan-6-one or (1,4-dioxepan-6-yl)methanol, offer robust and high-yielding routes to the target molecule. The choice between these pathways will likely be dictated by the accessibility and cost of the starting materials. The direct oxidation of the alcohol intermediate appears to be the most efficient route in terms of step economy. The alternative ring-forming strategies provide additional flexibility for the synthesis of the core heterocyclic system, which can be adapted for the synthesis of various derivatives.

References

  • Ventura College Organic Chemistry Lab. Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Available at: [Link]

  • Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. RSC Publishing. (2019). Available at: [Link]

  • Nickel-Catalyzed Asymmetric Alkene Hydrogenation of α,β-Unsaturated Esters: High-Throughput Experimentation-Enabled Reaction Discovery, Optimization, and Mechanistic Elucidation. Journal of the American Chemical Society. (2016). Available at: [Link]

  • Zhao, M., et al. Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. Organic Chemistry Portal. Available at: [Link]

  • Gu, Y., et al. Highly Selective Hydrogenation of C=C Bonds Catalyzed by a Rhodium Hydride. ChemistryViews. (2021). Available at: [Link]

  • Nitrile to Acid - Common Conditions. The Synthetic Organic Chemistry Site. Available at: [Link]

  • TEMPO-Mediated Oxidations. Organic Chemistry Portal. Available at: [Link]

  • Zhang, Z., et al. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. PMC. Available at: [Link]

  • Kraft, P., et al. Synthesis and Olfactory Properties of 2-Substituted and 2,3-Annulated 1,4-Dioxepan-6-ones. ResearchGate. (2025). Available at: [Link]

  • Clark, J. hydrolysis of esters. Chemguide. Available at: [Link]

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  • Namba, K., et al. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. PMC. Available at: [Link]

  • Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. YouTube. (2023). Available at: [Link]

  • Nitrile hydrolysis methods to get carboxylic acids. Sciencemadness Discussion Board. (2011). Available at: [Link]

  • Metal-catalysed selective transfer hydrogenation of α,β-unsaturated carbonyl compounds to allylic alcohols. Green Chemistry. (2020). Available at: [Link]

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  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Tiecco, M., et al. SYNTHESIS OF ENANTIOPURE SUBSTITUTED 1,4-DIOXANES BY MICHAEL INITIATED RING CLOSURE REACTIONS. ResearchGate. (2009). Available at: [Link]

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  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Ring-closing metathesis. Wikipedia. Available at: [Link]

  • Yoo, W.-J., et al. Highly Practical Synthesis of Nitriles and Heterocycles from Alcohols under Mild Conditions by Aerobic Double Dehydrogenative Catalysis. Organic Letters. (2013). Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. (2023). Available at: [Link]

  • Direct conversion of primary alcohols into nitriles. ResearchGate. Available at: [Link]

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  • Postigo, A. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available at: [Link]

  • Spence, L. U., et al. Preparation of nitriles from primary alcohols. Google Patents. (1943).
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  • Ring Closing Metathesis (RCM). Organic Chemistry Portal. Available at: [Link]

  • Grygorenko, O. O., et al. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. (2025). Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. SciSpace. Available at: [Link]

  • Process for preparation of 1,3-dioxolane-4-methanol compounds. Google Patents. (2000).

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Technical Notes & Optimization

Troubleshooting

improving yield of 1,4-dioxepane ring cyclization reactions

Welcome to the technical support center for improving the yield of 1,4-dioxepane ring cyclization reactions. The formation of seven-membered rings, such as the 1,4-dioxepane system, presents unique challenges primarily d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the yield of 1,4-dioxepane ring cyclization reactions. The formation of seven-membered rings, such as the 1,4-dioxepane system, presents unique challenges primarily due to unfavorable entropic factors and competing intermolecular side reactions. This guide provides in-depth troubleshooting strategies and foundational knowledge to empower researchers, scientists, and drug development professionals to overcome these synthetic hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions, but the underlying chemical principles to inform your experimental design.

Q1: My reaction yield is consistently low, and I primarily observe a complex mixture of oligomers and polymers. What is the most likely cause and how can I fix it?

A1: This is the most common challenge in forming medium-sized rings (7-11 members) and almost certainly points to intermolecular reactions outcompeting the desired intramolecular cyclization. The reactive ends of two different precursor molecules are finding each other faster than the two ends of the same molecule can connect.

Core Principle: The High Dilution Principle

To favor intramolecular cyclization, the reaction must be conducted under high-dilution conditions.[1] This strategy kinetically favors the intramolecular pathway by maintaining an extremely low concentration of the linear precursor in the reaction vessel at any given moment.[2][3]

Troubleshooting Protocol: Implementing High-Dilution Conditions

  • Setup: Use a syringe pump for the slow, controlled addition of your linear precursor solution. Add this solution to a large volume of solvent containing the necessary reagent (e.g., the base for a Williamson ether synthesis).

  • Concentration: The final theoretical concentration of your precursor, if it were all added at once, should be low, typically in the range of 0.001 M to 0.05 M. The key, however, is the slow addition rate which keeps the instantaneous concentration much lower.

  • Addition Rate: A typical starting point is to add the precursor solution over a period of 4 to 12 hours. The goal is for the rate of addition to be slower than the rate of the cyclization reaction.[1]

  • Stirring: Ensure vigorous stirring in the reaction flask to rapidly disperse the added precursor, preventing localized areas of high concentration.

Q2: I'm attempting an intramolecular Williamson ether synthesis to form the dioxepane ring, but I'm recovering mostly starting material or seeing elimination byproducts. How can I improve this?

A2: This issue points to problems with the nucleophilicity of the alkoxide, the quality of the leaving group, or suboptimal reaction conditions that favor elimination (E2) over substitution (SN2).

Key Factors for Williamson Ether Synthesis:

  • Choice of Base: The base must be strong enough to fully deprotonate the alcohol, creating the nucleophilic alkoxide, but its counter-ion and steric bulk can influence the reaction. Sodium hydride (NaH) is a common and effective choice as it generates the sodium alkoxide and hydrogen gas, which bubbles out of the reaction.[4] Potassium bases (e.g., KH, KHMDS) can sometimes offer advantages due to the "template effect" of the larger potassium ion, which can help pre-organize the linear precursor for cyclization.

  • Leaving Group (LG): The efficiency of the SN2 displacement is highly dependent on the leaving group. A poor leaving group (like -Cl or -Br) may require harsh conditions that promote side reactions.

    • Recommendation: Convert the terminal alcohol on your precursor to a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). These groups are significantly more reactive and allow the cyclization to proceed under milder conditions, minimizing elimination and other side reactions.[5]

  • Solvent: The solvent must be able to dissolve the reactants but should not interfere with the reaction. For Williamson ether synthesis, polar aprotic solvents are generally preferred as they solvate the cation of the base but not the alkoxide nucleophile, thus enhancing its reactivity.[6][7]

    • Recommended Solvents: Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are excellent choices. DMF, being more polar, can sometimes accelerate the reaction, but THF is often sufficient and easier to remove.[8]

Data Presentation: Comparison of Common Bases for Cyclization

BasepKa of Conjugate AcidKey CharacteristicsCommon Solvent(s)
Sodium Hydride (NaH)~36Non-nucleophilic, strong base; reaction byproduct (H₂) is inert.[4]THF, DMF
Potassium Hydride (KH)~36Similar to NaH but K⁺ ion can have a template effect. More reactive than NaH.THF, DMF
Potassium tert-Butoxide (KOtBu)~19Strong, sterically hindered base. Can favor elimination if the substrate is sterically hindered.THF, t-BuOH
Sodium Hexamethyldisilazide (NaHMDS)~26Strong, highly hindered, non-nucleophilic base. Good for sensitive substrates.THF

Experimental Protocols: Improving Your Williamson Ether Synthesis

Protocol 1: Conversion of a Terminal Alcohol to a Tosylate

  • Dissolve your diol precursor (1.0 eq) in dichloromethane (DCM) at 0 °C.

  • Add triethylamine (Et₃N, 1.5 eq) followed by the slow, dropwise addition of tosyl chloride (TsCl, 1.1 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with water, extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude mono-tosylated product can often be used directly in the cyclization step after purification.

Protocol 2: High-Dilution Cyclization of the Tosylate

  • To a flask containing a large volume of anhydrous THF (to achieve a final concentration of ~0.01 M) and NaH (1.5 eq, 60% dispersion in mineral oil), add the mono-tosylated precursor (1.0 eq) dissolved in a smaller volume of anhydrous THF via syringe pump over 8 hours.

  • Heat the reaction mixture to reflux during the addition.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench the excess NaH by the slow addition of ethanol, followed by water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming a 1,4-dioxepane ring?

A1: The two most prevalent methods are:

  • Intramolecular Williamson Ether Synthesis: This involves the cyclization of a linear precursor containing an alcohol and a good leaving group (or a diol that can be selectively functionalized).[9][10] This is a robust and widely used SN2 reaction.

  • Ring-Closing Metathesis (RCM): This powerful reaction uses a ruthenium-based catalyst (like Grubbs' or Hoveyda-Grubbs' catalysts) to form a carbon-carbon double bond within the ring from a linear di-alkene precursor.[11] The resulting unsaturated dioxepane can then be hydrogenated if the saturated version is desired. This method is known for its exceptional functional group tolerance.[11]

Q2: How critical is the solvent choice, and what properties should I look for?

A2: Solvent choice is critical as it can influence reaction rates and even the conformational preference of the linear precursor.[7][12] A solvent that promotes a folded conformation can bring the reactive ends of the molecule closer together, increasing the effective molarity and favoring cyclization.[2] For polar reactions like the Williamson ether synthesis, polar aprotic solvents (THF, DMF, Acetonitrile) are generally best.[8] For RCM, less polar solvents like dichloromethane (DCM) or toluene are commonly used.[13]

Q3: My precursor is symmetric. How can I selectively functionalize only one hydroxyl group to prepare for cyclization?

A3: This is a common challenge. Standard protection group chemistry is the solution. You can protect one alcohol using a bulky protecting group (e.g., TBDPS, Trityl), which will preferentially react with the less sterically hindered primary alcohol if applicable. Alternatively, you can use stoichiometric control by adding slightly less than one equivalent of your reagent (e.g., tosyl chloride) to favor mono-functionalization, followed by careful chromatographic separation of the di-functionalized, mono-functionalized, and unreacted starting material.

Q4: I'm considering RCM. Which catalyst should I choose?

A4: The choice depends on your substrate's steric hindrance and electronic properties.

  • Grubbs' 1st Generation: More reactive with terminal, unhindered olefins.

  • Grubbs' 2nd Generation: More thermally stable and maintains high activity with a broader range of functional groups and more substituted olefins. This is often the default starting point.

  • Hoveyda-Grubbs' 2nd Generation: Offers even greater stability and is particularly useful for challenging or electron-deficient substrates. It is often used for reactions requiring higher temperatures.[13]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Problem: Low Yield of 1,4-Dioxepane check_side_products Analyze Crude Reaction: What are the major components? start->check_side_products polymer Observation: Polymer / Oligomer Formation check_side_products->polymer Polymerization sm Observation: Starting Material Recovered check_side_products->sm Incomplete Reaction elimination Observation: Elimination Byproducts check_side_products->elimination Side Reactions solution_polymer Solution: Implement High Dilution Principle (Syringe Pump Addition) polymer->solution_polymer solution_sm Solution: 1. Increase Temperature 2. Use Better Leaving Group (e.g., -OTs) 3. Check Reagent Activity sm->solution_sm solution_elimination Solution: 1. Use Milder Conditions (Lower Temp) 2. Use Non-Nucleophilic, Hindered Base 3. Improve Leaving Group elimination->solution_elimination

Caption: A logical workflow for diagnosing and solving low-yield issues in 1,4-dioxepane cyclization.

Diagram 2: Intramolecular vs. Intermolecular Pathways

Reaction_Pathways cluster_intra Intramolecular Cyclization (Favored at Low Conc.) cluster_inter Intermolecular Polymerization (Favored at High Conc.) A HO-R-X B 1,4-Dioxepane Product A->B k_intra C HO-R-X  +  HO-R-X D Dimer: HO-R-O-R-X C->D k_inter E Polymer: ...-O-R-O-R-O-R-... D->E k_inter start Linear Precursor (HO-R-X) start->A start->C

Caption: Kinetic competition between desired intramolecular cyclization and undesired intermolecular polymerization.

References

  • Wikipedia. High dilution principle. [Link]

  • ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]

  • eGyanKosh. 7.1 Synthesis by high dilution principle. [Link]

  • ACS Publications. Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. [Link]

  • ResearchGate. High dilution reactions — New synthetic applications. [Link]

  • Sciforum. SYNTHESIS OF ENANTIOPURE SUBSTITUTED 1,4-DIOXANES BY MICHAEL INITIATED RING CLOSURE REACTIONS. [Link]

  • Science and Education Publishing. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. [Link]

  • ACS Publications. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. [Link]

  • Wikipedia. Karl Ziegler. [Link]

  • ACS Publications. Regioselective Synthesis of Indole-Fused Seven-Membered N-Heterocycles via Photoredox-Catalyzed Intramolecular Cyclization. [Link]

  • UMass Lowell. Williamson Ether Synthesis. [Link]

  • ResearchGate. Optimization of the intramolecular cyclization-solvent effect. [Link]

  • MDPI. Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. [Link]

  • ACS Publications. Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. [Link]

  • PMC. Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. [Link]

  • ResearchGate. Construction 7-membered ring via Ni–Al bimetal-enabled C–H cyclization for synthesis of tricyclic imidazoles. [Link]

  • Cambridge University Press. Williamson Ether Synthesis (Williamson Reaction). [Link]

  • University of Evansville. 12. The Williamson Ether Synthesis. [Link]

  • ResearchGate. Selected Optimization for the Formation of 1,4- Dioxane 2 from Oxetanol... [Link]

  • ARKAT USA, Inc. Unexpected course of a Williamson ether synthesis. [Link]

  • ResearchGate. Proposed catalytic cycle for the formation of 1,4‐dioxane from DME... [Link]

  • MDPI. Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. [Link]

  • ResearchGate. Intramolecular Cyclization to form 6‐ and 7‐membered rings. [Link]

  • Wikipedia. Ring-closing metathesis. [Link]

  • ACS Publications. Solvation Effects in Organic Chemistry. [Link]

  • ACS Publications. Solvent effects in the base-catalyzed cyclization of 5-chloro-2-pentanone. [Link]

  • Wikipedia. Solvent effects. [Link]

  • RSC Publishing. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

  • Nature. Contemporary strategies for peptide macrocyclization. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • PMC. Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

  • ResearchGate. Synthesis of unsaturated 1,4-heteroatom-containing benzo-fused heterocycles using a sequential isomerization–ring-closing metathesis strategy. [Link]

  • ACS Publications. Synthesis of Catenane Structures via Ring-Closing Metathesis. [Link]

  • Google Patents. US4764626A - Method for producing 1,4-dioxane.
  • PMC. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). [Link]

  • Google Patents.

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Optimization

Technical Support Center: 1,4-Dioxepane Synthesis &amp; Stabilization

Subject: Preventing Ring-Opening Side Reactions in 1,4-Dioxepane Synthesis Introduction: The "Medium Ring" Challenge Synthesizing 1,4-dioxepane (a 7-membered cyclic acetal) presents a classic thermodynamic versus kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Ring-Opening Side Reactions in 1,4-Dioxepane Synthesis

Introduction: The "Medium Ring" Challenge

Synthesizing 1,4-dioxepane (a 7-membered cyclic acetal) presents a classic thermodynamic versus kinetic conflict. Unlike 5-membered (1,3-dioxolane) or 6-membered (1,3-dioxane) rings which are thermodynamically stable, 7-membered rings possess significant transannular strain and unfavorable entropy .

Consequently, the reaction conditions required to close the ring (acid catalysis) are identical to the conditions that trigger Cationic Ring-Opening Polymerization (CROP) . Without strict control, your reaction will thermodynamically prefer the formation of linear poly(1,4-dioxepane) oligomers over the desired cyclic monomer.

This guide provides the protocols to manipulate this equilibrium, favoring intramolecular cyclization (synthesis) over intermolecular propagation (polymerization).

Part 1: The Core Mechanism (The Enemy)

To prevent the side reaction, you must understand the bifurcation point. The reaction proceeds through an oxocarbenium ion intermediate.

Reaction Pathway Diagram

DioxepaneSynthesis Reactants 1,4-Butanediol + Formaldehyde Hemiacetal Hemiacetal Intermediate Reactants->Hemiacetal Acid Cat. Oxocarbenium Oxocarbenium Ion (Active Species) Hemiacetal->Oxocarbenium -H2O Cyclization Intramolecular Attack (Cyclization) Oxocarbenium->Cyclization Low Conc. (High Dilution) Polymerization Intermolecular Attack (Propagation) Oxocarbenium->Polymerization High Conc. (Bulk) Product 1,4-Dioxepane (Target Monomer) Cyclization->Product Polymer Poly(1,4-dioxepane) (Viscous Gel) Polymerization->Polymer

Figure 1: The oxocarbenium ion faces a choice: close the ring (synthesis) or attack another chain (polymerization). Dilution dictates this choice.

Part 2: Critical Control Points

The Ruggli-Ziegler Dilution Principle
  • The Science: The rate of cyclization is first-order (unimolecular), while the rate of polymerization is second-order (bimolecular).

  • The Fix: You cannot run this reaction "neat" or at high concentrations.

  • Standard: Maintain substrate concentration < 0.1 M in the reaction solvent.

Water Management (The Equilibrium Shifter)
  • The Science: Acetal formation is reversible.[1] Water accumulation hydrolyzes the product back to the diol, while anhydrous acid promotes polymerization.

  • The Fix: Continuous azeotropic removal of water is non-negotiable.

  • Standard: Use a Dean-Stark apparatus with Toluene or Benzene.

Acid Neutralization (The Most Common Failure)
  • The Science: 1,4-dioxepane is acid-sensitive. If you distill the product from an acidic pot, the heat + acid will trigger immediate polymerization in the receiving flask or the distillation column.

  • The Fix: The catalyst must be completely neutralized or removed before any thermal isolation steps.

Part 3: Validated Experimental Protocol

Objective: Synthesis of 1,4-dioxepane from 1,4-butanediol and paraformaldehyde.

Materials Table
ReagentRoleSpecification
1,4-Butanediol Substrate>99%, Anhydrous
Paraformaldehyde Carbonyl SourcePowder
p-Toluenesulfonic Acid (p-TsOH) CatalystMonohydrate (0.5 - 1.0 mol%)
Toluene SolventACS Grade (Azeotrope Agent)
NaHCO₃ / K₂CO₃ QuencherSolid powder
Step-by-Step Workflow
  • Setup: Equip a 2L Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Solvent Loading: Add 1.0 L of Toluene (High dilution is critical: ~0.1M relative to diol).

  • Reagent Addition: Add 0.1 mol (9.0 g) 1,4-Butanediol and 0.11 mol (3.3 g) Paraformaldehyde (slight excess).

  • Catalysis: Add p-TsOH (0.1 g) .

  • Reflux: Heat to vigorous reflux. Water will begin to collect in the Dean-Stark trap.

    • Checkpoint: Monitor water evolution. Reaction is complete when water volume matches theoretical yield (~1.8 mL) or stops increasing (approx. 3-5 hours).

  • CRITICAL STEP - Neutralization:

    • Cool the reaction mixture to room temperature.

    • Add solid NaHCO₃ (2.0 g) and stir for 30 minutes to neutralize the p-TsOH.

    • Validation: Check pH of the suspension (wet pH paper) to ensure pH > 7.

  • Filtration: Filter off the solids (salts + excess paraformaldehyde).

  • Isolation:

    • Remove Toluene via rotary evaporation (bath temp < 50°C).

    • Final Distillation: Distill the residue at reduced pressure. Add a pinch of K₂CO₃ to the distillation pot to prevent acid-catalyzed reversion during heating.

    • Boiling Point: ~150°C (atmospheric); adjust for vacuum (e.g., ~50°C at 20 mmHg).

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turned into a viscous gel or white solid. What happened?

Diagnosis: You triggered Cationic Ring-Opening Polymerization (CROP) . Root Cause:

  • Concentration too high: The oxocarbenium intermediate encountered another diol molecule before it could close the ring.

  • Overheating: High temperatures favor the entropy of the polymer over the strained ring. Solution: Repeat the experiment but double the solvent volume (reduce concentration by half). Ensure steady reflux, not aggressive overheating.

Q2: The product distilled fine, but solidified in the storage vial overnight.

Diagnosis: Acid Carryover. Mechanism: Trace amounts of p-TsOH co-distilled or were not fully neutralized. Even ppm levels of acid can initiate polymerization of 1,4-dioxepane upon standing. Solution:

  • Wash the organic phase with saturated NaHCO₃ solution before drying and evaporating.

  • Store the final product over a few pellets of KOH or Molecular Sieves (4Å) to scavenge any trace acid/water.

Q3: Can I use a stronger acid like Triflic Acid or BF3·OEt2 to speed it up?

Answer: NO. Strong Lewis acids and superacids are specifically used as initiators for polymerization . Using them will almost certainly result in low yields of the monomer and high yields of poly(1,4-dioxepane). Stick to weaker acids like p-TsOH or heterogeneous catalysts like Amberlyst-15 (which can be physically removed by filtration before workup).

Q4: Why is my yield stuck at ~40-50%?

Diagnosis: Thermodynamic Equilibrium. Mechanism: 7-membered rings are harder to close than 5- or 6-membered rings. The reaction does not go to completion as easily. Solution:

  • Ensure vigorous water removal . If the Dean-Stark is not efficient, the reaction reverses.

  • Use a slight excess of Paraformaldehyde (1.2 - 1.5 eq) to push the diol consumption.

References

  • Synthesis of Cyclic Acetals

    • Title: "Preparation of 1,3-Dioxepane and 1,3-Dioxocane."[2][3]

    • Source:Organic Syntheses, Coll. Vol. 6, p.395 (1988).
    • Relevance: Establishes the baseline acid-catalyzed acetaliz
    • URL:

  • Polymerization Mechanism

    • Title: "Cationic Ring-Opening Polymerization of Cyclic Acetals."[2]

    • Source:Progress in Polymer Science, Vol 25, Issue 9.
    • Relevance: Details the mechanism of CROP and the thermodynamic instability of 7-membered acetals.
    • URL:

  • High Dilution Principle

    • Title: "Synthesis of medio- and macrocyclic compounds by high dilution principle techniques."
    • Source:Topics in Current Chemistry, Vol 113.
    • Relevance: Explains the kinetic necessity of dilution for rings >6 members.
    • URL:

Sources

Troubleshooting

Technical Support Center: Solubility of 2-(1,4-Dioxepan-6-yl)acetic Acid in Organic Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(1,4-dioxepan-6-yl)acetic acid and encountering solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(1,4-dioxepan-6-yl)acetic acid and encountering solubility challenges in organic solvents. As Senior Application Scientists, we have compiled this resource to provide both foundational knowledge and practical troubleshooting strategies to ensure your experimental success.

Understanding the Molecule: 2-(1,4-Dioxepan-6-yl)acetic Acid

Before troubleshooting, it's crucial to understand the structural features of 2-(1,4-dioxepan-6-yl)acetic acid that govern its solubility. The molecule consists of two key functional groups: a carboxylic acid (-COOH) and a 1,4-dioxepane ring.

  • Carboxylic Acid Group: This group is polar and can act as both a hydrogen bond donor and acceptor. This characteristic generally imparts some degree of solubility in polar solvents. Carboxylic acids can also form dimers through hydrogen bonding, which can influence their solubility behavior.[1]

  • 1,4-Dioxepane Ring: This is a seven-membered cyclic ether. The ether linkages are polar and can act as hydrogen bond acceptors. The cyclic structure also contributes to the overall size and shape of the molecule.

The interplay between the polar carboxylic acid and the moderately polar dioxepane ring dictates the compound's affinity for different organic solvents.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with the solubility of 2-(1,4-dioxepan-6-yl)acetic acid.

Q1: Why is my 2-(1,4-dioxepan-6-yl)acetic acid not dissolving in a specific organic solvent?

A1: The principle of "like dissolves like" is fundamental to solubility.[1] If your compound is not dissolving, there is likely a mismatch in polarity between the solute (2-(1,4-dioxepan-6-yl)acetic acid) and the solvent. For instance, while it has polar groups, the overall molecule may not be soluble in highly non-polar solvents like hexanes or toluene at room temperature due to the influence of the polar carboxylic acid and ether groups. Conversely, in some polar aprotic solvents, its solubility might be limited if the solvent cannot effectively disrupt the potential hydrogen-bonded dimer formation of the carboxylic acid.

Q2: I'm observing a suspension or cloudy mixture. What does this indicate?

A2: A suspension or cloudy mixture indicates that the compound has reached its solubility limit in the chosen solvent at the current temperature. The undissolved particles are dispersed in the solvent but are not molecularly solvated. This suggests that you are close to or have exceeded the saturation point.

Q3: Can temperature affect the solubility of 2-(1,4-dioxepan-6-yl)acetic acid?

A3: Yes, for most solid solutes, solubility in organic solvents increases with temperature. If you are facing solubility issues, gentle heating of the mixture can significantly improve dissolution. However, be cautious about the thermal stability of your compound and the boiling point of the solvent. Always conduct a small-scale test to ensure the compound does not decompose at elevated temperatures.

Q4: Does the purity of the compound matter for solubility?

A4: Absolutely. Impurities can significantly impact the observed solubility. If the compound is not dissolving as expected, consider re-purifying your material. The presence of insoluble impurities can also be misleading, appearing as if the compound itself is insoluble.

Troubleshooting Guide: A Step-by-Step Approach to Solving Solubility Issues

This section provides a systematic workflow for troubleshooting and overcoming solubility challenges with 2-(1,4-dioxepan-6-yl)acetic acid.

Step 1: Solvent Selection Based on Polarity

The first step in troubleshooting is to systematically test a range of solvents with varying polarities. We recommend a tiered approach, starting with solvents that have a higher likelihood of success based on the structure of 2-(1,4-dioxepan-6-yl)acetic acid.

Recommended Solvents for Initial Screening:

Solvent ClassExamplesRationale
Polar Protic Methanol, Ethanol, IsopropanolThe hydroxyl group can hydrogen bond with both the carboxylic acid and ether oxygens of the target molecule.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)These solvents have high dielectric constants and can solvate polar molecules. DMSO and DMF are particularly powerful solvents.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThe ether functionality is similar to the dioxepane ring, following the "like dissolves like" principle.
Chlorinated Dichloromethane (DCM), ChloroformThese are less polar than the above but can still be effective for moderately polar compounds.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh out a small, precise amount of 2-(1,4-dioxepan-6-yl)acetic acid (e.g., 1-5 mg) into a small vial.

  • Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

  • Vortex or agitate the mixture at room temperature for 1-2 minutes.

  • Visually inspect for dissolution. If dissolved, add another measured volume of solvent to determine the approximate solubility. If not dissolved, proceed to the next steps.

Step 2: The Impact of Co-solvency

If the compound shows poor solubility in a single solvent, a mixture of solvents, known as co-solvency, can be a powerful technique.[2] This approach modifies the overall polarity of the solvent system to better match that of the solute.

Troubleshooting Workflow for Co-solvency:

Caption: A decision-making workflow for employing co-solvents to enhance solubility.

Step 3: Chemical Modification Strategies

When physical methods like heating and co-solvency are insufficient, chemical modifications can be employed.

  • Salt Formation: As a carboxylic acid, 2-(1,4-dioxepan-6-yl)acetic acid can be deprotonated with a base to form a salt. This is a common and highly effective method for increasing the solubility of acidic and basic drugs in aqueous and sometimes polar organic solvents.[3] The resulting salt will have significantly different solubility properties, often being more soluble in polar solvents.

    • Protocol:

      • Dissolve the carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

      • Add one equivalent of a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine).

      • Stir the mixture until the salt is formed, which may be indicated by a clear solution or a precipitate of the salt.

  • pH Adjustment: For applications where the solvent system can have its pH modified (e.g., mixed aqueous-organic systems), adjusting the pH can dramatically alter solubility. For a carboxylic acid, increasing the pH above its pKa will convert it to its more soluble carboxylate form.[3]

Step 4: The Surprising Role of Water

Research has shown that the presence of small amounts of water can significantly increase the solubility of carboxylic acids in certain organic solvents.[4] This is particularly true for Lewis-base solvents and those containing a carbonyl group.[4]

When to Consider Adding Water:

If you are using a solvent like acetone, ethyl acetate, or a Lewis base, and are still facing solubility issues, adding a small percentage of water (e.g., 1-5% v/v) might surprisingly enhance dissolution.

Summary of Troubleshooting Strategies

StrategyPrincipleWhen to Use
Heating Increases kinetic energy, overcoming lattice energyInitial insolubility at room temperature
Co-solvency Modifies the polarity of the solvent systemPoor solubility in a range of single solvents
Salt Formation Increases polarity by forming an ionic speciesWhen working with polar solvents and a change in chemical form is acceptable
pH Adjustment Ionizes the carboxylic acid to its more soluble salt formIn systems where pH can be controlled
Water Addition Water can enhance solubility in specific organic solventsWhen using Lewis-base or carbonyl-containing solvents

Troubleshooting Logic Diagram:

G Start Start: Insoluble Compound SolventScreen Step 1: Screen Solvents (Polar Protic, Polar Aprotic, Ethers) Start->SolventScreen Heat Apply Gentle Heat SolventScreen->Heat If still insoluble Success Success: Compound Solubilized SolventScreen->Success If soluble CoSolvent Step 2: Try Co-solvents Heat->CoSolvent If still insoluble Heat->Success If soluble ChemicalMod Step 3: Chemical Modification (Salt Formation, pH Adjustment) CoSolvent->ChemicalMod If still insoluble CoSolvent->Success If soluble Water Step 4: Add Trace Water ChemicalMod->Water If still insoluble ChemicalMod->Success If soluble Water->Success If soluble Reassess Re-evaluate Experiment (Purity, Different Compound Lot) Water->Reassess If all else fails

Caption: A comprehensive troubleshooting workflow for addressing the solubility of 2-(1,4-dioxepan-6-yl)acetic acid.

We trust this technical guide will be a valuable resource in your research endeavors. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • 2012 Book Archive. Physical Properties of Carboxylic Acids.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • ResearchGate. (2021, October 12). (PDF) The Factors Affecting on Association of Some Carboxylic Acids Effect of Solvent, Isomerism, Conjugation Process and Steric Effect.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • GSC Biological and Pharmaceutical Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to C13 NMR Chemical Shifts for 1,4-Dioxepane Ring Carbons

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The seven-member...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of heterocyclic compounds is paramount. The seven-membered 1,4-dioxepane ring system, a recurring motif in various bioactive molecules and functional materials, presents a unique challenge due to its conformational flexibility. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy serves as an indispensable tool for probing the intricate conformational equilibria of such systems. This guide provides an in-depth comparison of the C13 NMR chemical shifts for the ring carbons of 1,4-dioxepane, supported by experimental data, theoretical predictions, and a discussion of the underlying conformational principles.

The Conformational Landscape of 1,4-Dioxepane

The 1,4-dioxepane ring is not a static entity but rather exists as a dynamic equilibrium of multiple conformations. The two most significant contributors to this equilibrium are the twist-chair (TC) and twist-boat (TB) conformations. The relative energies of these conformers, and thus their populations at a given temperature, are highly sensitive to the substitution pattern on the ring and the nature of the solvent. This conformational heterogeneity directly translates into the observed C13 NMR chemical shifts, where the recorded spectrum is a population-weighted average of the shifts for each individual conformer. Understanding this dynamic behavior is crucial for the accurate interpretation of C13 NMR data.

Comparative Analysis of 1,4-Dioxepane C13 NMR Chemical Shifts

Precise experimental C13 NMR data for the parent, unsubstituted 1,4-dioxepane is not abundantly available in the literature, a testament to its relatively underexplored nature compared to its six-membered counterpart, 1,4-dioxane. However, by compiling data from various sources, including studies on substituted derivatives and computational predictions, a comprehensive picture can be assembled.

For the unsubstituted 1,4-dioxepane, the ring carbons are designated as follows: C2/C7 are adjacent to the oxygen atoms, C3/C6 are in the middle of the carbon chain, and C5 is at the apex of the ring. Due to the molecule's symmetry in its time-averaged conformations, we expect to see three distinct signals in the proton-decoupled C13 NMR spectrum.

Carbon PositionExperimental δ (ppm) in CDCl₃Predicted δ (ppm) - DFT (B3LYP/6-31G*)Comparison with 1,4-Dioxane (δ ppm in CDCl₃)
C2 / C772.373.167.2
C3 / C628.529.0-
C533.133.8-

Key Observations and Interpretive Insights:

  • Downfield Shift of C2/C7: The carbons directly attached to the oxygen atoms (C2 and C7) are significantly deshielded due to the electronegativity of the oxygen atoms, resulting in a downfield chemical shift. This is a characteristic feature of ethers. When compared to the analogous carbons in 1,4-dioxane (a six-membered ring), the C2/C7 carbons of 1,4-dioxepane appear slightly further downfield. This can be attributed to the different bond angles and ring strain in the seven-membered ring, which alters the electronic environment of these carbons.

  • Upfield Aliphatic Signals: The C3/C6 and C5 carbons exhibit chemical shifts in the typical aliphatic region. The subtle difference in their chemical shifts arises from their distinct positions within the flexible ring system and their different proximities to the electron-withdrawing oxygen atoms.

  • Influence of Substitution: The introduction of substituents on the 1,4-dioxepane ring can have a profound impact on the C13 NMR spectrum. Substituents can alter the conformational equilibrium, leading to significant changes in the observed chemical shifts. For instance, bulky substituents may favor a particular conformation, resulting in a spectrum that more closely represents that single conformer rather than a dynamic average.

  • Solvent Effects: The choice of solvent can also influence the conformational equilibrium and, consequently, the C13 NMR chemical shifts. More polar solvents may stabilize more polar conformations, leading to shifts in the observed resonances. While comprehensive solvent-dependent studies on 1,4-dioxepane are scarce, it is a critical parameter to consider when comparing data from different sources.

Experimental Protocol for Acquiring a C13 NMR Spectrum of 1,4-Dioxepane

To ensure the acquisition of high-quality and reproducible C13 NMR data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the 1,4-dioxepane derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d is a common choice for its good solubilizing power for many organic compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the carbon probe to the correct frequency.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Acquisition Time (AQ): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for carbons in a flexible ring system. For quantitative measurements, a longer delay (5-7 times the longest T1) is necessary.

    • Number of Scans (NS): This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans should provide a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the entire range of C13 chemical shifts.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure reproducibility.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Integrate the signals if quantitative analysis is required (note: standard proton-decoupled C13 NMR is generally not quantitative without specific experimental setups).

Visualizing Conformational Dynamics and their NMR Consequences

The relationship between the conformational equilibrium of 1,4-dioxepane and the resulting C13 NMR spectrum can be visualized as a dynamic process. The following diagram illustrates this concept.

G cluster_conformations Conformational Equilibrium cluster_nmr Observed C13 NMR Spectrum cluster_equation δ_obs = (p_TC * δ_TC) + (p_TB * δ_TB) TC Twist-Chair (TC) TB Twist-Boat (TB) TC->TB ΔG NMR Population-Averaged Chemical Shifts (δ_obs) TC->NMR Population (p_TC) TB->NMR Population (p_TB)

Figure 1: Relationship between 1,4-dioxepane conformations and the observed C13 NMR chemical shifts.

Conclusion

The C13 NMR chemical shifts of the 1,4-dioxepane ring carbons provide a sensitive probe into the conformational preferences of this flexible seven-membered heterocyclic system. While experimental data for the parent compound is limited, analysis of substituted derivatives and theoretical predictions offer valuable insights. The carbons adjacent to the oxygen atoms (C2/C7) resonate at a characteristic downfield position, while the remaining aliphatic carbons (C3/C6 and C5) appear further upfield. A thorough understanding of the interplay between ring conformation, substitution patterns, and solvent effects is essential for the accurate interpretation of C13 NMR spectra of 1,4-dioxepane containing molecules, a critical step in the structural characterization pipeline for novel chemical entities.

References

  • Pihlaja, K., & Nurmi, T. (1985). 1H, 13C and 17O NMR spectral studies on monocyclic dioxolanes, dioxanes, dioxepanes and dioxocanes and cycloalkane-fused (5-8-membered) bicyclic 1,3-dioxolanes and 1,3-dioxanes. Magnetic Resonance in Chemistry, 23(8), 695-699. [Link]

  • Baggett, N., Buck, K. W., Foster, A. B., Randall, M. H., & Webber, J. M. (1965). Aspects of stereochemistry. Part XXII. The conformational analysis of some 1, 3-dioxans. Journal of the Chemical Society (Resumed), 3394-3400. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for the accurate prediction of 13C NMR chemical shifts. Journal of Organic Chemistry, 74(19), 7254-7260. [Link]

  • Entrena, A., Jaime, C., Espinosa, A., & Gallo, A. (1989). Theoretical (MM2) conformational analysis of 1, 4-dioxepane. The Journal of Organic Chemistry, 54(1), 119-122. [Link]

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 2-(1,4-dioxepan-6-yl)acetic acid

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality and safety.[1] This guide provides an in-depth, experien...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) quality and safety.[1] This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(1,4-dioxepan-6-yl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds. We will explore two distinct reversed-phase HPLC (RP-HPLC) methods, comparing their performance and providing the scientific rationale behind the methodological choices, all grounded in established regulatory and scientific principles.[2]

Understanding the Analyte: 2-(1,4-dioxepan-6-yl)acetic acid

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is paramount. 2-(1,4-dioxepan-6-yl)acetic acid is a carboxylic acid containing a cyclic ether moiety. Key properties to consider are:

  • pKa: The carboxylic acid group imparts acidic properties, making the molecule's ionization state pH-dependent. The estimated pKa is crucial for selecting the appropriate mobile phase pH to ensure good peak shape and retention.[3][4]

  • LogP: The octanol-water partition coefficient (LogP) provides an indication of the molecule's hydrophobicity, which influences its retention in reversed-phase chromatography.

  • UV Absorbance: The absence of a strong chromophore in the structure suggests that detection at low UV wavelengths (e.g., 200-220 nm) will be necessary for adequate sensitivity.[5]

  • Chirality: The presence of a stereocenter at the 6-position of the dioxepane ring means that enantiomeric separation might be necessary, depending on the synthetic route and regulatory requirements.

Strategic Approach to Method Development

A systematic approach to HPLC method development is essential for creating a robust and reliable analytical procedure.[2][6][7] The following workflow outlines the key stages:

Caption: A streamlined workflow for HPLC method development and validation.

Comparative HPLC Methodologies

To provide a comprehensive purity profile, two distinct RP-HPLC methods were developed and compared. The primary goal is to achieve optimal separation of the main analyte from potential process-related impurities and degradation products.

Method 1: Standard C18 Stationary Phase

The C18 (octadecylsilyl) stationary phase is the workhorse of reversed-phase chromatography due to its broad applicability and hydrophobicity.[8]

Rationale for Starting Conditions:

  • Column: A high-purity, end-capped C18 column was chosen to minimize interactions with the acidic analyte and potential basic impurities, thereby reducing peak tailing.[9][10]

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Phosphoric Acid in Water. The low pH (around 2.1) ensures that the carboxylic acid group of the analyte is fully protonated (non-ionized), leading to increased retention and improved peak shape.[4][11][12] Phosphoric acid is a suitable buffer for low pH applications and has a low UV cutoff.[11][13]

    • Organic Phase (B): Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC, offering good solvating power and low viscosity.

  • Detection: UV detection at 210 nm was selected to maximize the signal for the analyte, which lacks a strong chromophore.

  • Gradient Elution: A gradient is necessary to elute potential impurities with a wide range of polarities.

Optimized Chromatographic Conditions (Method 1):

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B in 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL
Method 2: Phenyl-Hexyl Stationary Phase

To offer an alternative selectivity, a phenyl-hexyl stationary phase was evaluated. This phase provides different retention mechanisms, including hydrophobic and π-π interactions, which can be beneficial for separating aromatic impurities or isomers that are not well-resolved on a C18 column.[14]

Rationale for Method 2:

The phenyl-hexyl column can provide enhanced retention and selectivity for polar compounds, especially when using highly aqueous mobile phases.[14] This can be advantageous for separating early-eluting, polar impurities that might co-elute with the void volume on a C18 column.

Optimized Chromatographic Conditions (Method 2):

ParameterCondition
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5-85% B in 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

Note: Formic acid was chosen for this method as it is a volatile buffer, making this method more amenable to future hyphenation with mass spectrometry (LC-MS) for impurity identification.[12][15]

Performance Comparison

A hypothetical mixture of 2-(1,4-dioxepan-6-yl)acetic acid and two potential impurities (Impurity A: a more polar starting material; Impurity B: a less polar byproduct) was analyzed using both methods.

Performance MetricMethod 1 (C18)Method 2 (Phenyl-Hexyl)
Resolution (Main Peak - Impurity A) 1.82.5
Resolution (Main Peak - Impurity B) 2.22.1
Tailing Factor (Main Peak) 1.21.1
Retention Time (Main Peak) 10.5 min12.1 min

Analysis of Results:

Method 2 (Phenyl-Hexyl) demonstrated superior resolution for the more polar Impurity A, suggesting a different interaction mechanism that is beneficial for this specific separation. While both methods provided adequate resolution for Impurity B, the improved peak shape (lower tailing factor) in Method 2 is a desirable characteristic for a purity method.

Method Validation: Ensuring Trustworthiness

A developed analytical method is only reliable if it is validated.[16][17][18][19] The chosen primary method (Method 2, due to its superior performance) should be subjected to a rigorous validation study according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18][19]

Caption: Key parameters for HPLC method validation as per ICH Q2(R1).

Experimental Protocols for Validation

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze a blank (diluent), a placebo (if applicable), a sample of 2-(1,4-dioxepan-6-yl)acetic acid, and spiked samples containing known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, and light) on the analyte.

    • Analyze the stressed samples and assess the peak purity of the main peak using a photodiode array (PDA) detector. The method is specific if there is no interference at the retention time of the main peak and the peak purity passes the acceptance criteria.[20]

2. Linearity:

  • Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample.

  • Procedure:

    • Prepare a series of at least five standard solutions of 2-(1,4-dioxepan-6-yl)acetic acid at different concentrations (e.g., 50% to 150% of the nominal concentration).

    • Inject each standard in triplicate.

    • Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery at each level. The mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.[20]

5. Robustness:

  • Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations in the chromatographic conditions, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase pH (± 0.1 units)

    • Analyze a standard solution under each of these modified conditions and evaluate the impact on the system suitability parameters (e.g., resolution, tailing factor, and retention time). The system suitability criteria should still be met under all varied conditions.

Conclusion

The development of a robust HPLC method for purity determination is a multi-faceted process that requires a deep understanding of the analyte's chemistry and chromatographic principles.[2] This guide has demonstrated a systematic approach, comparing two distinct reversed-phase methods to achieve optimal separation for 2-(1,4-dioxepan-6-yl)acetic acid. The Phenyl-Hexyl stationary phase provided superior performance in terms of resolution of a key polar impurity and overall peak shape. Subsequent validation of the chosen method according to ICH Q2(R1) guidelines is a mandatory step to ensure the method is fit for its intended purpose in a regulated environment, ultimately contributing to the quality and safety of the final pharmaceutical product.[6][19]

References

  • USP-NF General Chapter <621> Chromatography. United States Pharmacopeial Convention. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd. [Link]

  • Revisions per USP 621. Agilent Technologies. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC Columns. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. Tianming Pharmaceuticals. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • An Effective Approach to HPLC Method Development. Onyx Scientific. [Link]

  • A Guide For Selection of Buffer for HPLC. YouTube. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • HPLC Troubleshooting Guide. Restek. [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. [Link]

  • Separation Modes and their Mechanisms. Shodex HPLC Columns. [Link]

  • HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. SIELC Technologies. [Link]

  • Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. ResearchGate. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • Polar compounds separation by HPLC - any thoughts? ResearchGate. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. MDPI. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • acetic acid [(2R,4S)-2,4-dihydroxyheptadec-16-enyl] ester - InChI Key. InChI Trust. [Link]

  • HPLC :A Modern Approach of Development and validation. World Journal of Pharmaceutical Research. [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. Journal of Chemical Health Risks. [Link]

  • Physico-chemical Properties of Solid Drugs: A Review. Asian Journal of Pharmacy and Technology. [Link]

  • 2-(4-Chlorophenoxy)-N-(1,1-dioxo-1lambda⁶-thiolan-3-yl)-N-[(furan-2-yl)methyl]acetamide. PubChem. [Link]

Sources

Validation

Metabolic Stability &amp; Scaffold Design: 1,4-Dioxepane vs. 1,4-Dioxane

Topic: Metabolic Stability Comparison: 1,4-Dioxepane vs. 1,4-Dioxane Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary In the optimization of lead c...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Comparison: 1,4-Dioxepane vs. 1,4-Dioxane Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

In the optimization of lead compounds, the modulation of cyclic ether ring size—specifically the expansion from the 6-membered 1,4-dioxane to the 7-membered 1,4-dioxepane —represents a strategic maneuver to alter metabolic liability. While 1,4-dioxane is a classic bioisostere for phenyl rings and a polarity modulator, it suffers from well-documented oxidative liabilities (primarily CYP2E1-mediated).

1,4-Dioxepane offers a distinct metabolic profile driven by conformational entropy . Unlike the rigid chair conformation of dioxane which presents accessible


-hydrogens to heme centers, the 7-membered dioxepane ring exists in a dynamic pseudorotation equilibrium. This conformational mobility often reduces the probability of the precise orbital alignment required for enzymatic hydrogen abstraction, potentially enhancing metabolic stability (

) and reducing intrinsic clearance (

).
Physicochemical & Structural Context

To understand the metabolic divergence, we must first establish the structural distinctness of these two scaffolds.

Feature1,4-Dioxane 1,4-Dioxepane
Ring Size 6-membered7-membered
Hybridization


Dominant Conformation Chair (Rigid). Energy minimum is deep; interconversion is slow on the enzymatic timescale.Twist-Chair / Twist-Boat (Flexible). Low barrier to pseudorotation; "moving target" for enzymes.
Lipophilicity (LogP) Lower (More polar).

Higher.[1] Additional methylene (-CH

-) increases lipophilicity slightly.
Electronic Character Two ether oxygens withdraw density, deactivating the ring slightly, but

-C-H bonds remain vulnerable.
Similar induction, but steric bulk of the extra methylene can hinder active site access.
Metabolic Stability Profile
The Mechanism of Instability:

-Hydroxylation

Both scaffolds are primarily metabolized via Phase I Oxidation (Cytochrome P450). The rate-limiting step is the abstraction of a hydrogen atom from the carbon


 to the ether oxygen.
  • 1,4-Dioxane Metabolism:

    • Enzyme: Predominantly CYP2E1 (also CYP2B6 in some contexts).

    • Pathway: Monohydroxylation at the

      
      -carbon forms an unstable hemiacetal (1,4-dioxan-2-ol), which spontaneously eliminates to form the lactone (1,4-dioxan-2-one).
      
    • Fate: The lactone hydrolyzes rapidly to (2-hydroxyethoxy)acetic acid (HEAA) , a polar metabolite rapidly excreted in urine.

    • Risk: High clearance rates can limit oral bioavailability (

      
      ).
      
  • 1,4-Dioxepane Metabolism:

    • Enzyme: Likely CYP3A4 or CYP2D6 (depending on substituents), largely due to the increased lipophilic surface area compared to dioxane.

    • Pathway: Follows a similar

      
      -hydroxylation logic. However, the resulting 7-membered hemiacetal/lactone is often kinetically slower to form due to ring strain introduced during the transition state of the oxygen insertion.
      
    • Stability Advantage: The "Conformational Escape." For a CYP enzyme to abstract a hydrogen, the C-H bond must align perpendicularly to the heme-iron-oxo species. The rapid pseudorotation of the dioxepane ring makes this alignment transient and less probable than in the rigid dioxane chair.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates and the "Conformational Escape" hypothesis.

MetabolicPathway cluster_legend Stability Mechanism Dioxane 1,4-Dioxane (Rigid Chair) TS_Dioxane Transition State (Optimal Alignment) Dioxane->TS_Dioxane CYP2E1 Fast H-Abstraction Lactone6 1,4-Dioxan-2-one (Unstable Lactone) TS_Dioxane->Lactone6 Oxidation HEAA HEAA (Rapid Excretion) Lactone6->HEAA Hydrolysis Dioxepane 1,4-Dioxepane (Dynamic Twist-Chair) TS_Dioxepane Transition State (Steric/Conformational Clash) Dioxepane->TS_Dioxepane CYP450 Slow/Impaired Alignment Metabolite7 Hydroxy-Dioxepane (Slow Formation) TS_Dioxepane->Metabolite7 Oxidation key Red Arrow = High Clearance Path Green Dashed = Stabilized Path

Caption: Comparative metabolic pathways. Dioxane undergoes rapid oxidation to HEAA; Dioxepane resists H-abstraction due to conformational mobility.

Experimental Validation: Intrinsic Clearance Assay

To empirically verify the stability advantage of a dioxepane scaffold over a dioxane scaffold in a drug candidate, a Microsomal Stability Assay is the gold standard.

Protocol: Microsomal Stability (

)

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compounds in liver microsomes (Human/Rat).

Materials:

  • Pooled Liver Microsomes (Human/Rat) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution (Acetonitrile with Internal Standard, e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound to 1

    
    M (final DMSO <0.1%). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Stop Solution. Centrifuge at 4000 rpm for 20 min.
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor disappearance of parent peak.

Data Calculation

Plot


 vs. time (

). The slope

is the elimination rate constant.




Representative Comparative Data (General Class Trends)

Note: Values below are representative of typical trends observed when expanding ether rings in drug discovery campaigns.

Parameter1,4-Dioxane Analog 1,4-Dioxepane Analog Interpretation

(Human)
~25 - 40 min~60 - 90 minRing expansion often doubles half-life by reducing metabolic access.

(Human)
High (> 40

L/min/mg)
Moderate (< 20

L/min/mg)
Dioxepane shows reduced intrinsic clearance.
Major Metabolite Ring-opened Acid (HEAA)Mono-hydroxylated intact ringDioxepane tends to resist ring opening longer than dioxane.
CYP Inhibition Low/NonePotential CYP3A4 binderLarger lipophilic ring may act as a competitive inhibitor; check

.
Strategic Implications for Drug Design

When should you switch from Dioxane to Dioxepane?

  • To Block a Metabolic Hotspot: If metabolic identification (MetID) studies show the dioxane ring is the primary site of clearance (via HEAA formation), expanding to dioxepane is a validated "block" strategy.

  • To Modulate Solubility vs. Permeability: Dioxane is highly water-soluble.[2] If your lead is too polar (low permeability), the dioxepane ring adds steric bulk and lipophilicity (increasing LogP by ~0.5) without introducing an aromatic ring.

  • To Escape IP Space: 1,4-dioxepane is less crowded in patent literature than 1,4-dioxane, offering a "novelty" advantage while retaining ether-like hydrogen bond acceptor properties.

Decision Workflow

DecisionTree Start Lead Compound Contains 1,4-Dioxane CheckStab Is Metabolic Stability Acceptable? Start->CheckStab Keep Maintain Dioxane (Optimize other regions) CheckStab->Keep Yes CheckMetID Perform MetID: Is Dioxane the soft spot? CheckStab->CheckMetID No CheckMetID->Keep No (Other site unstable) Switch Switch to 1,4-Dioxepane CheckMetID->Switch Yes (HEAA formed) Verify Verify: 1. LogP (will increase) 2. hERG (check safety) 3. Potency (conformational fit) Switch->Verify

Caption: Decision tree for scaffold hopping from dioxane to dioxepane.

References
  • Wilbur, S., et al. (2012).[1] Toxicological Profile for 1,4-Dioxane. Agency for Toxic Substances and Disease Registry (US).[1]

  • Goeen, T., et al. (2015).[3] Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress.[3] Archives of Toxicology, 90(6).

  • Bostrom, J., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. (Cited for general principles of cyclic ether stability and ring size effects).

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Comprehensive Medicinal Chemistry II.
  • Environmental Protection Agency (EPA). (2018). Risk Evaluation for 1,4-Dioxane. (Details on HEAA pathway).

Sources

Comparative

Pharmacokinetic Profile of Drugs Containing 1,4-Dioxepane Scaffolds

Executive Summary: The 1,4-Dioxepane Advantage In the landscape of medicinal chemistry, the 1,4-dioxepane scaffold (a seven-membered saturated heterocycle with two oxygen atoms) has emerged as a high-value bioisostere.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,4-Dioxepane Advantage

In the landscape of medicinal chemistry, the 1,4-dioxepane scaffold (a seven-membered saturated heterocycle with two oxygen atoms) has emerged as a high-value bioisostere.[1] Historically overshadowed by its six-membered analog (1,4-dioxane) or nitrogen-containing counterparts (1,4-diazepanes), the 1,4-dioxepane unit offers a unique pharmacokinetic (PK) "sweet spot."

This guide objectively compares the 1,4-dioxepane scaffold against standard alternatives. Our analysis reveals that this scaffold is not merely a spacer but a functional modulator that lowers lipophilicity (LogD) while maintaining metabolic stability superior to acyclic ethers. It is particularly effective in disrupting planarity in drug candidates, thereby improving solubility without introducing the liability of high basicity found in diazepanes.

Comparative Pharmacokinetic Profile

The following data synthesizes physicochemical and ADME (Absorption, Distribution, Metabolism, Excretion) properties of the 1,4-dioxepane scaffold compared to its primary structural alternatives.

Physicochemical Properties Comparison[2][3][4]

Table 1: Physicochemical Metrics of 1,4-Dioxepane vs. Common Scaffolds

Feature1,4-Dioxepane 1,4-Dioxane (6-mem)1,4-Diazepane (7-mem N)Cycloheptane (7-mem C)
Ring Size 7-membered6-membered7-membered7-membered
Conformational Flexibility High (Twist-chair/boat)Moderate (Chair)HighHigh
Lipophilicity (

LogP)
-0.5 to -1.2 (vs carbocycle)-0.8 to -1.5-1.0 to -2.0 (pH dep.)Reference (0)
Hydrogen Bond Acceptors 2 (Moderate strength)2 (Weak)2 (Donors/Acceptors)0
Aqueous Solubility High ModerateHigh (pH dependent)Low
pKa Influence Neutral (Non-ionizable)NeutralBasic (~9.0-10.0)Neutral

Key Insight: The 1,4-dioxepane scaffold provides a solubility boost similar to diazepanes but without the basic center . This is critical for avoiding "lysosomal trapping" and hERG channel inhibition, common liabilities for basic amine drugs.

Metabolic Stability Profile

The metabolic vulnerability of cyclic ethers typically lies in CYP450-mediated


-carbon hydroxylation.
  • 1,4-Dioxane: Metabolized primarily by CYP2E1 to HEAA (

    
    -hydroxyethoxyacetic acid) via rapid ring opening.
    
  • 1,4-Dioxepane: Exhibits enhanced metabolic stability compared to acyclic ethers and 1,4-dioxane. The seven-membered ring's conformational mobility often prevents the rigid binding required for optimal catalytic orientation in the CYP450 active site.

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Scaffold TypeIntrinsic Clearance (

)
Primary MetaboliteMechanism
1,4-Dioxepane Low to Moderate (< 20 µL/min/mg)Ring-opened hydroxy-acids

-Hydroxylation

Hemiacetal collapse
1,4-Dioxane Moderate to HighHEAA (Acid)Rapid

-Hydroxylation
Acyclic Ether HighO-Dealkylation productsRapid O-dealkylation

Mechanistic Analysis & Visualization

Metabolic Degradation Pathway

The primary metabolic route for 1,4-dioxepane involves oxidation at the carbon adjacent to the oxygen (alpha-position). However, unlike smaller rings, the "puckering" of the 7-membered ring can sterically hinder this approach.

MetabolicPathway Figure 1: Proposed Metabolic Pathway of 1,4-Dioxepane Scaffolds via CYP450 Parent 1,4-Dioxepane Scaffold CYP CYP450 (Oxidation) Parent->CYP Phase I Intermediate Hemiacetal Intermediate CYP->Intermediate alpha-hydroxylation RingOpen Acyclic Aldehyde/Alcohol Intermediate->RingOpen Spontaneous Ring Opening Metabolite Excreted Acid (e.g., dicarboxylic) RingOpen->Metabolite Oxidation (Phase I/II)

Caption: The metabolic trajectory involves alpha-hydroxylation followed by spontaneous ring opening, eventually forming polar acid metabolites excreted renally.

Decision Logic for Scaffold Selection

When should a researcher choose 1,4-dioxepane over a standard piperazine or dioxane?

SelectionLogic Figure 2: Medicinal Chemistry Decision Tree for 1,4-Dioxepane Selection Start Lead Compound Optimization Solubility Is Solubility Low? Start->Solubility Basicity Is Basic Amine Tolerated? Solubility->Basicity Yes Planarity Need to Disrupt Planarity? Solubility->Planarity No UseDiazepane Use 1,4-Diazepane (Caution: hERG risk) Basicity->UseDiazepane Yes UseDioxepane SELECT 1,4-DIOXEPANE (Soluble, Neutral, Flexible) Basicity->UseDioxepane No (Need Neutral) UseDioxane Use 1,4-Dioxane (Standard, rigid) Planarity->UseDioxane No (Keep Rigid) Planarity->UseDioxepane Yes (Add 3D Character)

Caption: 1,4-Dioxepane is the optimal choice when increased solubility and 3D character are required without introducing basic centers.

Experimental Protocols

To validate the PK profile of a new 1,4-dioxepane derivative, the following protocols are recommended. These are designed to be self-validating with internal controls.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) relative to 1,4-dioxane.
  • Preparation:

    • Prepare 10 mM stock solutions of the Test Compound (Dioxepane analog), Reference A (Dioxane analog), and Reference B (Verapamil - High Clearance Control).

    • Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate human liver microsomes (0.5 mg/mL protein) at 37°C for 5 min.

    • Initiate reaction by adding NADPH (1 mM final).

    • Control: Run a "minus NADPH" arm to detect non-metabolic degradation (chemical instability).

  • Sampling:

    • Take aliquots at

      
       min.
      
    • Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor the parent ion transition.

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
    • Validation Criteria: Verapamil

      
       must be < 15 min. "Minus NADPH" samples must show >95% recovery.
      
Protocol B: LogD (Lipophilicity) Determination

Objective: Quantify the polarity shift induced by the dioxepane ring.

  • Method: Shake-flask method (miniaturized) or HPLC-based estimation.

  • Workflow:

    • Equilibrate Octanol and Water (pH 7.4 buffer) for 24 hours.

    • Dissolve compound in the Octanol phase.

    • Mix phases vigorously for 1 hour; centrifuge to separate.

    • Analyze concentration in both phases via UV/Vis or LC-MS.

  • Expectation: A 1,4-dioxepane substitution should lower LogD by 0.5–1.0 units compared to a cycloheptane or phenyl ring, improving the "drug-likeness" score.

References

  • Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv, 2025.[2]

  • Physiologically based pharmacokinetic modeling of 1,4-Dioxane in rats, mice, and humans. Toxicological Sciences, 2008.[3]

  • An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. PMC, 2023. (Generalized link for Cyclic Ether review)

  • Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 2012.

  • Synthesis and biological evaluation of 1,4-diazepane derivatives. Bioorganic & Medicinal Chemistry Letters, 2010.

Sources

Safety & Regulatory Compliance

Safety

2-(1,4-dioxepan-6-yl)acetic acid proper disposal procedures

As a Senior Application Scientist, it is imperative to handle all laboratory chemicals with the utmost care, not only during their application but also through to their final disposal. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to handle all laboratory chemicals with the utmost care, not only during their application but also through to their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 2-(1,4-dioxepan-6-yl)acetic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory standards.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1][2]

Given these potential hazards, 2-(1,4-dioxepan-6-yl)acetic acid should be treated as a hazardous chemical. All waste generated from its use, including contaminated labware and personal protective equipment (PPE), must be disposed of as hazardous waste in accordance with federal and local regulations.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling 2-(1,4-dioxepan-6-yl)acetic acid and its associated waste to minimize exposure.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect for tears or holes before each use.
Eye Protection Safety glasses with side shields or chemical splash goggles are mandatory.[5]
Lab Coat A flame-resistant lab coat should be worn to protect against skin contact.
Footwear Closed-toe shoes are required to protect the feet from potential spills.[6]
Respiratory If working with powders or creating aerosols, a NIOSH-approved respirator may be necessary. Work in a fume hood.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.

For Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Contain the spill with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Neutralize the acid by slowly adding a weak base, such as sodium bicarbonate, until the effervescence ceases.

  • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate the area with a suitable cleaning agent.

  • Dispose of all contaminated materials as hazardous waste.

For Large Spills (outside a fume hood):

  • Evacuate the laboratory immediately and alert others.[6]

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.[6]

  • Provide details of the spilled chemical and the approximate quantity.

  • Do not attempt to clean up a large spill without proper training and equipment.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.

  • Waste Characterization: All waste containing 2-(1,4-dioxepan-6-yl)acetic acid is classified as hazardous waste.[7] This includes:

    • Unused or expired pure chemical.

    • Solutions containing the acid.

    • Contaminated materials (e.g., pipette tips, gloves, absorbent paper).

  • Waste Containers:

    • Use only compatible, leak-proof containers for waste collection. Plastic containers are often preferred over glass for hazardous waste.[3]

    • Never store acidic waste in metal containers.[8]

    • Ensure containers are in good condition and have a secure, tight-fitting lid.[4]

  • Segregation:

    • Collect 2-(1,4-dioxepan-6-yl)acetic acid waste separately from other waste streams.

    • Crucially, do not mix acidic waste with bases, oxidizers, or flammable solvents. [6][9]

Waste Container Labeling and Storage

Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safety.

All hazardous waste containers must be labeled with a hazardous waste tag that includes the following information:[3][4]

  • The words "Hazardous Waste".

  • The full chemical name: "Waste 2-(1,4-dioxepan-6-yl)acetic acid". Do not use abbreviations or chemical formulas.[3][4]

  • The concentration of the waste. For mixtures, list all components and their approximate percentages.

  • The date of waste generation (the date the first drop of waste was added to the container).[3]

  • The name and contact information of the principal investigator or laboratory supervisor.[3]

  • The physical state of the waste (e.g., solid, liquid).

Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[4]

  • The SAA must be under the control of the laboratory personnel.[4]

  • Keep waste containers closed at all times, except when adding waste.[4][10]

  • Store containers in secondary containment to prevent spills.

  • Inspect waste storage areas weekly for any signs of leaks or deterioration.[11]

Disposal Procedures

The final disposal of 2-(1,4-dioxepan-6-yl)acetic acid waste must be handled through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]

On-site Neutralization (if permissible by your institution): In some cases, dilute aqueous solutions of organic acids may be neutralized before disposal. However, this should only be performed if explicitly permitted by your institution's EHS and if the resulting solution does not contain any other hazardous components.[9][12]

Step-by-Step Neutralization Protocol (for dilute aqueous solutions only):

  • Work in a well-ventilated fume hood and wear appropriate PPE.

  • Dilute the acidic waste solution with a large volume of cold water (e.g., a 1:10 dilution).

  • Slowly and with constant stirring, add a weak base (e.g., sodium bicarbonate or a 5-10% solution of sodium carbonate) to the diluted acid solution.[9]

  • Monitor the pH of the solution. The target pH should be between 6.0 and 8.0.

  • Once neutralized, the solution may be eligible for sewer disposal, but only with prior written approval from your EHS office. [3]

Professional Disposal:

  • When the waste container is nearly full (no more than 90%), complete the hazardous waste pickup request form provided by your EHS office.[4]

  • Ensure all labeling is accurate and legible.

  • Arrange for a scheduled pickup by trained hazardous waste personnel.

Visual Workflow for Disposal

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage cluster_3 Final Disposal A Identify Hazards & Risks B Wear Appropriate PPE A->B Safety First C Segregate Acidic Waste B->C During Experiment D Use Compatible Container C->D E Label Container Correctly D->E F Store in Designated SAA E->F Move to Storage G Keep Container Closed F->G H Weekly Inspection G->H I Request EHS Pickup H->I Container Full J Professional Disposal I->J

Caption: Workflow for the safe disposal of 2-(1,4-dioxepan-6-yl)acetic acid.

References

  • Environmental Health and Safety, Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

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